molecular formula C11H10O B1624342 5-Methylnaphthalen-1-ol CAS No. 51149-87-2

5-Methylnaphthalen-1-ol

Cat. No. B1624342
CAS RN: 51149-87-2
M. Wt: 158.2 g/mol
InChI Key: IFFNCYKOPFBODF-UHFFFAOYSA-N
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Description

5-Methylnaphthalen-1-ol is a chemical compound with the CAS Number: 51149-87-2 . It has a molecular weight of 158.2 and its IUPAC name is 5-methyl-1-naphthol .


Molecular Structure Analysis

The InChI code for 5-Methylnaphthalen-1-ol is 1S/C11H10O/c1-8-4-2-6-10-9 (8)5-3-7-11 (10)12/h2-7,12H,1H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

The melting point of 5-Methylnaphthalen-1-ol is reported to be between 93-94 degrees Celsius .

Scientific Research Applications

Fluorescent Sensor for Detection of Aluminum Ion

A study by Yadav and Singh (2018) describes the use of 6-amino-5-(((2-hydroxynaphthalen-1-yl)methylene)amino)-2-mercaptopyrimidin-4-ol for the selective recognition of aluminum ions. This compound, related to 5-Methylnaphthalen-1-ol, demonstrated an "OFF-ON type" mode in the presence of Al3+ ions and was applied for bacterial cell imaging and logic gate applications (Yadav & Singh, 2018).

Methylation in Hydrothermal Treatment

Zhao et al. (2008) explored the shape-selective methylation of 2-methylnaphthalene (a compound structurally related to 5-Methylnaphthalen-1-ol) using hydrothermal treated HZSM-5 zeolite catalysts. This research highlights the use of 5-Methylnaphthalen-1-ol analogs in chemical engineering and catalysis (Zhao et al., 2008).

Antimalarial Activity Study

Werbel et al. (1986) synthesized a series of compounds including 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols, derived from substituted 1-phenyl-2-propanones, closely related to 5-Methylnaphthalen-1-ol. These compounds were evaluated for their antimalarial activity, demonstrating the potential medicinal applications of 5-Methylnaphthalen-1-ol derivatives (Werbel et al., 1986).

Transformation by Cunninghamella elegans

Cerniglia et al. (1984) studied the transformation of 1- and 2-methylnaphthalene by Cunninghamella elegans, leading to various metabolites including phenolic derivatives. This research suggests the potential for using 5-Methylnaphthalen-1-ol in microbial biotransformation and environmental remediation studies (Cerniglia et al., 1984).

Anti-inflammatory Drugs Interaction with Metal Ions

Dendrinou-Samara et al. (1998) investigated complexes of Zn(II), Cd(II), and Pt(II) metal ions with anti-inflammatory drugs, including 6-methoxy-alpha-methylnaphthalene-2-acetic acid, highlighting the potential of 5-Methylnaphthalen-1-ol derivatives in pharmacology and bioinorganic chemistry (Dendrinou-Samara et al., 1998).

Safety And Hazards

For safety measures, it is recommended to consult a physician in case of contact or inhalation . In case of skin contact, it is advised to wash off with soap and plenty of water .

properties

IUPAC Name

5-methylnaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O/c1-8-4-2-6-10-9(8)5-3-7-11(10)12/h2-7,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFNCYKOPFBODF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=C(C2=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30463265
Record name 5-methylnaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30463265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylnaphthalen-1-ol

CAS RN

51149-87-2
Record name 5-methylnaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30463265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Methoxy-1-tetralone (5) (4 g, 22.6 mmol) was dissolved in 50 mL anhydrous diethyl ether, stirred, and cooled down on ice to 0° C. Ethylmagnesium bromide (19 mL, 56.8 mmol) was added dropwise to the solution, producing copious precipitation. The mixture was then heated to reflux and stirred for 10 h. After cooling, cold water was added slowly to the reaction mixture, which was then extracted with diethyl ether three times. The organic layer was evaporated to afford crude product 6. Without purification, zinc chloride (15 g, 114 mmol) was added to a solution of 6 in benzene (35 mL), then concentrated hydrochloride acid (12 mL) was added to the solution at room temperature. The reaction mixture was heated to reflux for 5 h, cooled, extracted with diethyl ether three times, and the organic layer was evaporated to afford crude product. Purification by column chromatography gave 7 (2 g). To a solution of 7 (2 g) in triglyme (15 mL) was added 10% Pd/C (2 g) and the mixture was heated to reflux for 3 days. After cooling, diethyl ether was added to the mixture and it was filtered on Celite, then washed with diethyl ether to provide compound 8. 50% yield; 1H NMR δ 1.37 (3H, t, J=7.8 Hz, CH3CH2—), 3.10 (2H, q, J=7.8 Hz, CH3CH2—), 4.01 (3H, s, OCH3), 6.82 (1H, d, J=7.8 Hz, H-2), 7.36-7.44 (3H, m, H-3, 6, 7), 7.64 (1H, d, J=8.7 Hz, H-4), 815 (1H, d, J=8.4 Hz, H-8).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
6
Citations
Y Dong, Q Shi, YN Liu, X Wang… - Journal of medicinal …, 2009 - ACS Publications
In a continuing study, we explored how the individual rings in neo-tanshinlactone (1) influence its potent and selective in vitro antibreast cancer activity. Accordingly, we discovered a …
Number of citations: 89 pubs.acs.org
TT Le, NTT Chau, TT Nguyen, J Brien… - The Journal of …, 2011 - ACS Publications
… The combined organic layers were dried over MgSO 4 and concentrated in vacuo to yield 3-(hydroxymethyl)-6,7-dimethoxy-5-methylnaphthalen-1-ol (14) as a beige solid (0.96 g, 98%). …
Number of citations: 10 pubs.acs.org
TR Hoye, M Chen, B Hoang, L Mi… - The Journal of Organic …, 1999 - ACS Publications
Efficient syntheses of the title compounds have been developed. Several strategies for preparation of each of the naphthalene and tetrahydroisoquinoline (THIQ) portions were …
Number of citations: 99 pubs.acs.org
Y Dong - 2009 - cdr.lib.unc.edu
DESIGN, SYNTHESIS, AND BIOLOGICAL EVALUATION OF NOVEL NEO- TANSHINLACTONE ANALOGUES AS POTENT AND SELECTIVE ANTI-BREAST CANCER A Page 1 DESIGN…
Number of citations: 0 cdr.lib.unc.edu
Y Dong - 2009 - search.proquest.com
The overall goals of this research are to design and synthesize novel neo-tanshinlactone analogues, to evaluate their antitumor activity and elucidate structure-activity relationships (…
Number of citations: 2 search.proquest.com
TT Le - 2011 - theses.fr
Dans le cadre d’un projet général concernant l’étude de la réactivité des acidesbenzoïques non protégés avec les organométalliques, la synthèse totale d’analoguesstructuraux de l’…
Number of citations: 3 www.theses.fr

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